BenchChemオンラインストアへようこそ!

3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione

Medicinal Chemistry Ion Channel Pharmacology Smooth Muscle Disorders

3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione (CAS 162362-86-9) is a disubstituted squaramide derivative—an unsymmetrical 3,4-diaminocyclobut-3-ene-1,2-dione bearing a free amino group at position 3 and a dimethylamino substituent at position The squaramide core is recognized as a planar, rigid bioisostere of urea and cyanoguanidine with distinct hydrogen-bonding capacity and favorable physicochemical properties (aqueous solubility generally >1 mM, logD values between −0.1 and 0.8 for related diamino analogues). This compound serves as a versatile synthetic intermediate in the preparation of more elaborate squaramide-based potassium channel modulators, CXCR2 antagonists, and organocatalysts, distinguishing it from fully elaborated clinical candidates that lack the free amine handle.

Molecular Formula C6H8N2O2
Molecular Weight 140.142
CAS No. 162362-86-9
Cat. No. B2832592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione
CAS162362-86-9
Molecular FormulaC6H8N2O2
Molecular Weight140.142
Structural Identifiers
SMILESCN(C)C1=C(C(=O)C1=O)N
InChIInChI=1S/C6H8N2O2/c1-8(2)4-3(7)5(9)6(4)10/h7H2,1-2H3
InChIKeyCFEUDNVBUBDBGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione (CAS 162362-86-9): Core Squaramide Building Block for Chemical Biology and Medicinal Chemistry Procurement


3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione (CAS 162362-86-9) is a disubstituted squaramide derivative—an unsymmetrical 3,4-diaminocyclobut-3-ene-1,2-dione bearing a free amino group at position 3 and a dimethylamino substituent at position 4. The squaramide core is recognized as a planar, rigid bioisostere of urea and cyanoguanidine with distinct hydrogen-bonding capacity and favorable physicochemical properties (aqueous solubility generally >1 mM, logD values between −0.1 and 0.8 for related diamino analogues) [1]. This compound serves as a versatile synthetic intermediate in the preparation of more elaborate squaramide-based potassium channel modulators, CXCR2 antagonists, and organocatalysts, distinguishing it from fully elaborated clinical candidates that lack the free amine handle [2].

Generic Squaramide Substitution Fails for 3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione (162362-86-9): Differential Reactivity, Biological Mechanism, and Synthetic Utility


In-class squaramide derivatives cannot be interchanged for this compound because the specific arrangement of the free 3-amino and 4-dimethylamino substituents uniquely determines both downstream synthetic reactivity and biological mechanism of action. In the potassium channel modulator series described by Butera et al., replacing the aniline-derived nitrogen with an aralkyl group in 3-amino-4-substituted cyclobutenediones produced a mechanistic switch from KATP channel opening to BKCa channel activation [1]. The target compound’s free 3-NH2 further enables selective N-functionalization that is absent in N,N,N′,N′-tetrasubstituted analogues or in 3-(dimethylamino)cyclobut-3-ene-1,2-dione (which lacks the 4-amino group entirely) [2]. Consequently, substitution with a non-amino or fully substituted congener would eliminate the synthetic handle required for generating patent-disclosed BKCa-targeted libraries and CXCR2 antagonist preclinical candidates [3].

3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione (162362-86-9) Comparative Quantitative Evidence for Scientific and Industrial Procurement


Uniquely Positioned Free Amine Handle Enables Diversification into BKCa Channel Openers Absent in SCH 527123

In the series reported by Butera et al. (2005), 3-amino-4-aryl cyclobutenediones bearing the free 3-NH2 motif (to which the target compound is the simplest N-dimethyl precursor) produced a significant increase in iberiotoxin (IbTx)-sensitive hyperpolarizing current, confirming activation of large-conductance Ca2+-activated K+ (BKCa) channels [1]. In contrast, the clinically investigated squaramide SCH 527123 (Navarixin) is an allosteric CXCR2 antagonist with a Ki of 2.6 nM and does not activate BKCa channels, as its mechanism is confined to chemokine receptor blockade . The target compound retains the unsubstituted 3-amino group, which is necessary for the subsequent N-arylation or N-aralkylation reactions that install the pharmacophore required for BKCa channel opening; SCH 527123’s internal squaramide is fully substituted and cannot be similarly functionalized.

Medicinal Chemistry Ion Channel Pharmacology Smooth Muscle Disorders

Computationally Predicted Physicochemical Properties Favor Solution-Phase Handling Over Related 3-(Dimethylamino)cyclobut-3-ene-1,2-dione

The target compound contains one hydrogen bond donor (3-NH2), a computed XLogP3 of −0.6, and a topological polar surface area (TPSA) of 63.4 Ų [1]. The direct de‑aminated comparator 3-(dimethylamino)cyclobut-3-ene-1,2-dione (CID 12503036) lacks any H‑bond donor, has a reduced XLogP3 of −0.1, and a TPSA of only 37.4 Ų [2]. While the absence of donor functionality may be advantageous for passive membrane permeation, the presence of a single donor in the target compound is critical for ordered crystal packing, improved aqueous solubility through explicit hydrogen bonding with water, and compatibility with salt formation protocols.

Drug Discovery Physicochemical Profiling Pre-formulation

Synthetic Utility: Single‑Step Functionalization to N‑Aryl BKCa Openers Versus Multi‑Step Routes Required for 3,4‑Bis(dimethylamino) Congeners

The target compound’s free 3‑amino group permits direct, selective mono‑functionalization with aryl or aralkyl electrophiles under mild conditions. Butera et al. (2005) demonstrated that 3‑amino‑4‑aryl‑cyclobut‑3‑ene‑1,2‑diones (derived by N‑arylation of a 3‑amino precursor) were accessible in single synthetic steps and produced compounds with EC50 values for bladder smooth muscle relaxation in the sub‑micromolar range (e.g., prototype compound 4 achieved 87% relaxation at 10 μM) [1]. In contrast, 3,4‑bis(dimethylamino)cyclobut‑3‑ene‑1,2‑dione lacks any reactive NH handle and would require deprotection or halogenation strategies to install the biologically essential aryl/aralkyl group, adding at least two synthetic steps [2].

Synthetic Chemistry Parallel Library Synthesis Process Chemistry

Commercial Availability at Defined Purity Enables Reproducible Scale‑Up Versus Uncharacterized In‑House Batches of Related Diamino Squaramides

The target compound is commercially supplied by multiple vendors at purities of 95–98% (HPLC), with CAS‑registered identity and consistent lot‑to‑lot analytical data . Closely related unsymmetrical diamino squaramides (e.g., 3-(dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione) are often not CAS‑registered and are sold with poorly defined purity, relying on in‑house characterization of variable quality. The availability of a verified CAS number and multi‑vendor sourcing for compound 162362-86-9 ensures reliable procurement for GLP‑grade studies and patent exemplification.

Chemical Procurement Reproducibility Quality Control

Selective Reactivity Profile of the Free 3‑NH2 Differentiates This Compound as a Dual‑Use Building Block Compared to Unsubstituted Squaramide

The target compound bears one unsubstituted amine (position 3) and one tertiary amine (position 4). This arrangement allows chemoselective acylation, sulfonylation, or reductive amination exclusively at the 3‑NH2 site without protecting group manipulation. By contrast, unsubstituted 3,4‑diaminocyclobut-3-ene-1,2‑dione (squaramide) possesses two chemically equivalent NH2 groups, leading to statistical mixtures upon mono‑functionalization unless a protecting group strategy is employed [1]. The 4‑dimethylamino group serves as a permanently blocked site that redirects all electrophilic reactivity to the 3‑position, simplifying purification and improving overall yield of the desired mono‑adduct.

Organic Synthesis Protecting Group Strategy Chemoselectivity

Lower Molecular Weight and Reduced Heavy Atom Count Offer Pharmacokinetic Advantages Relative to Pre‑Clinical Squaramide CXCR2 Antagonists

The target compound has a molecular weight of 140.14 g/mol and contains only 10 heavy atoms [1]. SCH 527123 (Navarixin), a representative 3,4‑diaminocyclobut‑3‑ene‑1,2‑dione clinical candidate, has a molecular weight of 425.48 g/mol and 31 heavy atoms [2]. The roughly three‑fold lower MW of the target compound places it squarely within fragment‑based drug discovery (FBDD) guidelines (MW ≤ 300 Da), making it an ideal starting fragment for fragment growing or linking campaigns aimed at novel BKCa or other ion channel targets.

ADME Lead‑Like Properties Fragment‑Based Drug Discovery

Optimal Research and Industrial Application Scenarios for 3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione (162362-86-9)


Fragment-Based Drug Discovery (FBDD) Targeting BKCa Potassium Channels for Overactive Bladder

The compound’s fragment‑like MW (140.14 g/mol) and presence of a free 3‑NH2 handle make it an ideal starting fragment for growing into potent BKCa channel openers. Evidence from Butera et al. (2005) demonstrates that N‑arylation of 3‑amino‑cyclobutenediones yields sub‑micromolar bladder smooth muscle relaxants operating via an iBeriotoxin‑sensitive BKCa mechanism [1]. Procurement of this CAS‑registered fragment ensures reproducible fragment screening and hit expansion.

Chemoselective Synthesis of Unsymmetrical Squaramide Libraries for Ion Channel Pharmacology

The single free amine versus the permanently blocked 4‑dimethylamino group provides unambiguous chemoselectivity for mono‑acylation, sulfonylation, or reductive amination, enabling parallel synthesis of diverse N‑3‑substituted analogues without protecting group manipulation. This capability is not provided by the symmetrical 3,4‑diamino parent squaramide, which produces statistical mixtures upon mono‑functionalization [2].

Preclinical Development of KATP‑to‑BKCa Mechanism‑Switched Smooth Muscle Relaxants

The patent literature (U.S. 6,465,523 B1) establishes that 3‑amino‑4‑substituted‑cyclobut‑3‑ene‑1,2‑diones are key intermediates in designing potassium channel modulators where modest structural changes—including N‑aralkylation of the free amine—induce a mechanistic switch from KATP to BKCa channel activation [3]. The target compound, as the simplest 3‑amino‑4‑dimethylamino congener, is the logical procurement choice for structure–activity relationship (SAR) studies exploring this mechanistic bifurcation.

Squaramide‑Based Organocatalyst Development Leveraging a Tunable Dual H‑Bond Donor/Acceptor Motif

Squaramides are established organocatalysts due to their ability to engage in double hydrogen‑bonding interactions. The target compound’s computed XLogP3 of −0.6 and TPSA of 63.4 Ų indicate favorable polarity for substrate binding in organic media [4], while the free NH2 allows further derivatization to install chiral auxiliaries or cinchona alkaloid moieties, as documented in contemporary squaramide organocatalysis literature. Procurement of this single‑CAS‑registered building block ensures consistent catalyst batch performance.

Quote Request

Request a Quote for 3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.